N'-[(E)-(4-bromo-1-hydroxynaphthalen-2-yl)methylidene]-3-hydroxy-1-benzothiophene-2-carbohydrazide
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Overview
Description
N’-[(E)-(4-bromo-1-hydroxynaphthalen-2-yl)methylidene]-3-hydroxy-1-benzothiophene-2-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-bromo-1-hydroxynaphthalen-2-yl)methylidene]-3-hydroxy-1-benzothiophene-2-carbohydrazide typically involves the condensation reaction between 4-bromo-1-hydroxynaphthaldehyde and 3-hydroxy-1-benzothiophene-2-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-bromo-1-hydroxynaphthalen-2-yl)methylidene]-3-hydroxy-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(4-bromo-1-hydroxynaphthalen-2-yl)methylidene]-3-hydroxy-1-benzothiophene-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-bromo-1-hydroxynaphthalen-2-yl)methylidene]-3-hydroxy-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with transition metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(5-bromo-2-hydroxy-3-methoxybenzylidene)]-4-methoxybenzohydrazide
Uniqueness
N’-[(E)-(4-bromo-1-hydroxynaphthalen-2-yl)methylidene]-3-hydroxy-1-benzothiophene-2-carbohydrazide is unique due to the presence of both naphthalene and benzothiophene moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H13BrN2O3S |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
N-[(E)-(4-bromo-1-hydroxynaphthalen-2-yl)methylideneamino]-3-hydroxy-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H13BrN2O3S/c21-15-9-11(17(24)13-6-2-1-5-12(13)15)10-22-23-20(26)19-18(25)14-7-3-4-8-16(14)27-19/h1-10,24-25H,(H,23,26)/b22-10+ |
InChI Key |
CJJFYIFSTQTMLV-LSHDLFTRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)/C=N/NC(=O)C3=C(C4=CC=CC=C4S3)O)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C=NNC(=O)C3=C(C4=CC=CC=C4S3)O)Br |
Origin of Product |
United States |
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